Superior Catalytic Efficiency as a Substrate for Streptomyces R61 DD-Peptidase
N-((6S)-6-Carboxy-6-(glycylamino)hexanoyl)-D-alanyl-D-alanine is a highly specific and efficient substrate for the Streptomyces R61 DD-peptidase [1]. It displays a kcat of 69 s⁻¹ and a Km of 7.9 μM, yielding a catalytic efficiency (kcat/Km) of 8.7×10⁶ M⁻¹ s⁻¹ [1]. This performance is significantly higher than that of shorter or longer chain analogs, which have been characterized as 'poor substrates' [2].
| Evidence Dimension | Catalytic Efficiency (kcat/Km) with Streptomyces R61 DD-peptidase |
|---|---|
| Target Compound Data | 8.7×10⁶ M⁻¹ s⁻¹ |
| Comparator Or Baseline | Analogs with one methylene deletion or addition in the side chain |
| Quantified Difference | Significantly reduced activity; analogs described as 'poor substrates' [2] |
| Conditions | In vitro enzyme kinetics assay with Streptomyces R61 DD-peptidase |
Why This Matters
This level of efficiency and specificity is critical for accurately modeling PBP function and for the reliable in vitro screening of β-lactamase inhibitors, ensuring experimental results are not confounded by suboptimal substrate turnover.
- [1] McDonough, M. A., Anderson, J. W., Silvaggi, N. R., Pratt, R. F., Knox, J. R., & Kelly, J. A. (2002). Structures of Two Kinetic Intermediates Reveal Species Specificity of Penicillin-binding Proteins. Journal of Molecular Biology, 322(1), 111-122. View Source
- [2] Zhou, Y., Guo, H., & Pratt, R. F. (2004). Synthesis and Evaluation of New Substrate Analogues of Streptomyces R61 dd-Peptidase: Dissection of a Specific Ligand. The Journal of Organic Chemistry, 69(22), 7472-7478. View Source
